molecular formula C11H20O B1618252 3-Methoxy-3,7-dimethylocta-1,6-diene CAS No. 60763-44-2

3-Methoxy-3,7-dimethylocta-1,6-diene

Cat. No.: B1618252
CAS No.: 60763-44-2
M. Wt: 168.28 g/mol
InChI Key: BARWQAWUANUTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-3,7-dimethylocta-1,6-diene (CAS: 2436-90-0; molecular formula: C₁₁H₂₀O) is a monoterpene derivative characterized by a conjugated diene system (positions 1,6 and 3,7 dimethyl groups) and a methoxy substituent at the 3-position. This compound is synthesized via functionalization of 3,7-dimethylocta-1,6-diene (dihydromyrcene), often through methoxymethylation or catalytic oxidation reactions. For instance, describes its synthesis using methoxymethyl chloride (MOMCl) and geraniol under nitrogen atmosphere, yielding 3-(methoxymethoxy)-3,7-dimethylocta-1,6-diene after purification .

The methoxy group enhances its polarity and alters reactivity compared to non-oxygenated analogs, making it valuable in organic synthesis and coordination chemistry. Notably, it undergoes hydroformylation and oxidation with transition metals like Rh(III) and Tl(III), yielding ketones or cyclopentane derivatives ().

Properties

CAS No.

60763-44-2

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3-methoxy-3,7-dimethylocta-1,6-diene

InChI

InChI=1S/C11H20O/c1-6-11(4,12-5)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3

InChI Key

BARWQAWUANUTNS-UHFFFAOYSA-N

SMILES

CC(=CCCC(C)(C=C)OC)C

Canonical SMILES

CC(=CCCC(C)(C=C)OC)C

Other CAS No.

60763-44-2

Origin of Product

United States

Comparison with Similar Compounds

3,7-Dimethylocta-1,6-diene (Dihydromyrcene)

  • Structure : Lacks the methoxy group at the 3-position (C₁₀H₁₈).
  • Reactivity: Undergoes hydroformylation with Rh catalysts to produce aldehydes, but with significant alkene isomerization . Reacts with Tl(NO₃)₃ to form cyclopentane derivatives via cyclization at the 1,2-double bond . Used in polymer chemistry as a comonomer in ethylene copolymers, influencing mechanical properties ().
  • Applications : Key intermediate in pheromone synthesis ().

7-Methoxy-3,7-dimethyloct-1-ene

  • Structure : Methoxy group at the 7-position; single double bond (1,2-position).
  • Reactivity :
    • Catalytic oxidation with RhCl₃–FeCl₃ yields methyl ketones without cyclization .
    • Less prone to isomerization compared to dihydromyrcene due to the absence of conjugated dienes.

3,7-Dimethylocta-1,6-dien-3-yl Acetate (Linalyl Acetate)

  • Structure : Acetate group replaces methoxy (C₁₂H₂₀O₂).
  • Reactivity :
    • Hydrolysis-prone under acidic conditions; used in fragrance industries ().
    • Less reactive toward transition metals due to ester group’s electron-withdrawing nature.

3-Ethoxy-3,7-dimethylocta-1,6-diene (Ethyl Linalool)

  • Structure : Ethoxy group instead of methoxy (C₁₂H₂₂O).
  • Reactivity :
    • Similar hydroformylation behavior to 3-methoxy analog but with slower reaction kinetics due to larger ethoxy group ().
    • Used in perfumery for its stability and floral odor.

Comparative Data Table

Compound Molecular Formula Key Substituent Key Reactions/Applications References
3-Methoxy-3,7-dimethylocta-1,6-diene C₁₁H₂₀O 3-OCH₃ Hydroformylation (Rh), cyclization (Tl), polymer crosslinking
3,7-Dimethylocta-1,6-diene C₁₀H₁₈ None Pheromone synthesis, hydroformylation with isomerization
Linalyl Acetate C₁₂H₂₀O₂ 3-OAc Fragrance component, hydrolyzed to linalool
Ethyl Linalool C₁₂H₂₂O 3-OCH₂CH₃ Perfumery, slower transition-metal reactions

Key Research Findings

  • Substituent Effects :
    • Methoxy and ethoxy groups enhance stability in hydroformylation but reduce reaction rates compared to dihydromyrcene ().
    • Acetate groups (linalyl acetate) redirect reactivity toward hydrolysis rather than metal coordination ().
  • Cyclization Behavior :
    • This compound forms cyclopentane derivatives with Tl(III), while dihydromyrcene undergoes both cyclization and methyl migration ().
  • Industrial Relevance :
    • Methoxy and ethoxy derivatives are preferred in polymer crosslinking for improved mechanical properties ().

Preparation Methods

Methylation of Monoterpene Alcohols

A common and efficient route to 3-Methoxy-3,7-dimethylocta-1,6-diene involves methylation of the corresponding monoterpene alcohol precursor, typically 3,7-dimethylocta-1,6-dien-3-ol or related compounds.

Procedure:

  • The monoterpene alcohol is deprotonated using a strong base such as potassium hydride (KH) in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (argon) at low temperature (0 °C to room temperature).
  • After formation of the alkoxide intermediate, methyl iodide (CH3I) is added dropwise to methylate the oxygen atom, yielding the methyl ether.
  • The reaction mixture is stirred at room temperature for several hours to ensure complete methylation.
  • Work-up involves hydrolysis with water, extraction with organic solvents (e.g., dichloromethane), drying over magnesium sulfate, and purification by column chromatography (silica gel, ethyl acetate/cyclohexane 10:1).

Research Findings:

  • This method provides high purity methyl ether products.
  • The use of potassium hydride ensures efficient deprotonation and methylation.
  • The reaction conditions are mild and reproducible.
  • The purification step effectively isolates the pure this compound compound.

Reference Data Table:

Step Reagents/Conditions Outcome
Deprotonation Potassium hydride (30% in mineral oil), THF, 0 °C to RT Formation of alkoxide intermediate
Methylation Methyl iodide, THF, dropwise addition, RT, 3 h Methyl ether formation
Work-up Water hydrolysis, DCM extraction, MgSO4 drying Isolation of crude product
Purification Silica gel chromatography, EtOAc/cyclohexane 10:1 Pure this compound

Halogenation and Subsequent Alkoxy Substitution of Nerol Derivatives

Another preparative approach involves halogenation of nerol (3,7-dimethylocta-2,6-dien-1-ol) followed by substitution with an alcohol to introduce the methoxy group.

Process Outline:

  • Nerol is reacted with a halogenating reagent such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in an anhydrous alcoholic solvent (e.g., methanol) at low temperature (0–20 °C).
  • This step produces a 7-alkoxy-3,7-dimethyl-6-halo-2-octenol intermediate.
  • The halogenated intermediate undergoes dehydrohalogenation using strong bases like sodium hydroxide or potassium hydroxide in polar solvents (water, ethanol) to yield 7-alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol.
  • Finally, acid-catalyzed cyclization or rearrangement with dilute mineral acids (e.g., sulfuric acid) or Lewis acids converts the intermediate to the desired methyl ether derivative.

Key Points:

  • The halogenation is performed under controlled temperature to avoid side reactions.
  • The alkoxy group introduced corresponds to the alcohol solvent used; methanol yields the methoxy derivative.
  • The process is high yielding (80–90% per step) and scalable for commercial production.
  • Reagents are commercially available and can be recovered and reused.

Data Table:

Step Reagents/Conditions Product/Outcome Yield (%)
Halogenation + Alkoxy addition Nerol, N-bromosuccinimide or DDH, anhydrous methanol, 0–20 °C 7-Methoxy-3,7-dimethyl-6-halo-2-octenol ~85
Dehydrohalogenation NaOH/KOH, water/ethanol, ambient to reflux 7-Methoxy-3,7-dimethyl-octa-2,5-dien-1-ol ~90
Acid-catalyzed cyclization Dilute H2SO4 or Lewis acid, 0–50 °C This compound ~80–90

Multi-step Synthesis from Citronellol and Related Precursors

A more complex synthetic route involves multiple transformations starting from citronellol (3,7-dimethyloct-6-en-1-ol):

  • Initial iodination of citronellol using iodine, imidazole, and triphenylphosphine in dichloromethane at low temperature.
  • Dehydrohalogenation with potassium tert-butoxide in anhydrous THF to form conjugated dienes.
  • Acid-catalyzed methoxylation or methylation steps to introduce the methoxy group.
  • Oxidation and reduction steps to adjust functional groups as needed.

This method is less direct but allows for structural modifications and functional group control.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Yield Range (%)
Methylation of monoterpene alcohol 3,7-dimethylocta-1,6-dien-3-ol Potassium hydride, methyl iodide, THF, chromatography Mild, straightforward, high purity 80–95
Halogenation and alkoxy substitution Nerol (3,7-dimethylocta-2,6-dien-1-ol) N-bromosuccinimide/DDH, methanol, base, acid catalysis High yield, scalable, cost-effective 80–90
Multi-step synthesis from citronellol Citronellol Iodination, dehydrohalogenation, methylation, oxidation/reduction Flexible, allows functionalization Variable

Q & A

What are the key synthetic routes for 3-Methoxy-3,7-dimethylocta-1,6-diene, and how can regioselectivity be controlled during its functionalization?

Answer:
The synthesis of this compound can be inferred from analogous terpene derivatization pathways. For example, 3,7-dimethylocta-1,6-diene (dihydromyrcene) is synthesized via pyrolysis of α-pinene, followed by Markovnikov addition (HCl) and anti-Markovnikov reactions (HBr) . To introduce the methoxy group, acetolysis with sodium methoxide or methoxylation via acid-catalyzed nucleophilic substitution could be employed. Regioselectivity in functionalization (e.g., epoxidation) is influenced by steric and electronic factors; transition metal catalysts like Rh(III) or Ti-silicates may enhance selectivity for specific double bonds .

How can researchers characterize the structural and stereochemical properties of this compound using spectroscopic methods?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify methoxy (-OCH3_3) and diene protons. Coupling constants (J-values) reveal stereochemistry (e.g., cis/trans isomerism).
  • GC-MS : Confirms molecular weight (MW 166.25) and fragmentation patterns.
  • IR Spectroscopy : Detects C-O stretching (~1100 cm1^{-1}) and C=C bonds (~1640 cm1^{-1}).
  • Chiral Chromatography : Resolves enantiomers if present, as the compound may have stereocenters (e.g., InChIKey FUDNBFMOXDUIIE-UHFFFAOYSA-N) .

What strategies address contradictions in reported physical properties (e.g., boiling point) of this compound across literature sources?

Answer:
Discrepancies in boiling points (e.g., 154–155°C vs. 168°C) may arise from impurities or measurement conditions. To resolve this:

  • Purification : Use fractional distillation or preparative GC to isolate pure compound.
  • Validation : Compare refractive indices (n20_{20}/D 1.437) and density (0.760 g/mL) with literature .
  • DSC Analysis : Differential scanning calorimetry can verify phase transitions .

How does the stereochemistry of this compound influence its reactivity in cycloaddition or epoxidation reactions?

Answer:
Stereochemical configuration (e.g., (3S)-enantiomer) affects reaction pathways. For example:

  • Epoxidation : Ti-silicate catalysts favor selective oxidation of less hindered double bonds in dihydromyrcene analogs .
  • Cycloaddition : Electron-withdrawing methoxy groups may alter diene reactivity in Diels-Alder reactions. Computational modeling (DFT) predicts regioselectivity .

What safety protocols are essential when handling this compound due to its flammability and potential health hazards?

Answer:

  • Storage : Seal in dry, inert conditions at 2–8°C to prevent degradation .
  • PPE : Use flame-resistant lab coats, gloves, and eye protection (flash point 38–42°C).
  • Ventilation : Avoid inhalation (H304, H315 hazards) with fume hoods .

What catalytic systems (e.g., transition metal complexes, ionic liquids) have been employed in the hydrofunctionalization of this compound?

Answer:

  • Hydroformylation : Rhodium complexes in ionic liquids (e.g., [BMIM][PF6_6]) enhance yields and selectivity for branched aldehydes .
  • Oxidation : Mn(III)-mediated radical additions enable anti-Markovnikov functionalization .
  • Hydration : Acidic ionic liquids (e.g., [HSO4_4]^-) improve diene-to-alcohol conversion .

What are the environmental degradation pathways of this compound, and how can its persistence in aquatic systems be assessed?

Answer:

  • Photolysis : UV irradiation cleaves methoxy groups, forming carbonyl intermediates.
  • Biodegradation : Soil microbes (e.g., Pseudomonas spp.) oxidize terpene analogs via monooxygenases.
  • Ecotoxicology : OECD 301 tests measure biodegradability; LC50_{50} assays evaluate aquatic toxicity (H400, H410 hazards) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.